1-Allylpiperidin-3-one 1-Allylpiperidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18847163
InChI: InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

1-Allylpiperidin-3-one

CAS No.:

Cat. No.: VC18847163

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

1-Allylpiperidin-3-one -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-prop-2-enylpiperidin-3-one
Standard InChI InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2
Standard InChI Key ZJEHZPACGLUSTG-UHFFFAOYSA-N
Canonical SMILES C=CCN1CCCC(=O)C1

Introduction

Synthesis and Reaction Pathways

Direct Alkylation of Piperidin-3-one

A plausible route to 1-allylpiperidin-3-one involves the N-allylation of piperidin-3-one using allyl halides under basic conditions. This method parallels the synthesis of 1-allylpiperidin-4-one, where potassium carbonate or sodium hydride facilitates deprotonation of the piperidine nitrogen, followed by nucleophilic substitution with allyl bromide .

Post-Functionalization Strategies

Post-synthetic modifications include:

  • Wolff-Kishner Reduction: Conversion of the ketone to a methylene group, yielding 1-allylpiperidine.

  • Grignard Additions: Nucleophilic attack at the carbonyl carbon to form tertiary alcohols.

Physicochemical Properties

Experimental data for 1-allylpiperidin-3-one remain scarce, but predictions based on computational models and structural analogs provide provisional insights:

PropertyPredicted Value (1-Allylpiperidin-3-one)Experimental Value (1-Boc-3-allylpiperidin-4-one)
Boiling Point290–310 °C324.0±35.0 °C
Density (g/cm³)1.02–1.051.038±0.06
pKa (Carbonyl)-1.5 to -2.0-1.66±0.40
Molecular Weight (g/mol)139.20239.31

The lower molecular weight of 1-allylpiperidin-3-one compared to its Boc-protected derivative reduces steric hindrance, potentially enhancing solubility in polar aprotic solvents. The predicted pKa aligns with typical α,β-unsaturated ketones, indicating weak acidity at the carbonyl group .

Chemical Reactivity and Stability

Electrophilic Reactivity

The ketone moiety undergoes standard nucleophilic additions, such as:

  • Enamine Formation: Condensation with primary amines to yield conjugated enamines.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile).

Allylic Functionalization

The allyl group participates in transition-metal-catalyzed reactions, including:

  • Heck Coupling: Arylation or vinylation at the allylic terminus.

  • Hydroamination: Addition of amines across the double bond.

Oxidative Degradation

Exposure to strong oxidizing agents (e.g., KMnO₄) may cleave the allyl chain or epoxidize the double bond, necessitating inert storage conditions.

Applications in Organic Synthesis

1-Allylpiperidin-3-one’s bifunctional nature makes it valuable for constructing nitrogen-containing scaffolds:

  • Bicyclic Amines: Intramolecular cyclizations yield azabicyclo[m.n.p] systems, prevalent in alkaloid synthesis.

  • Ligand Precursors: Chelating agents for asymmetric catalysis after ketone reduction to secondary amines.

  • Pharmaceutical Intermediates: Functionalization to β-amino alcohols or γ-lactams, common motifs in drug discovery.

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